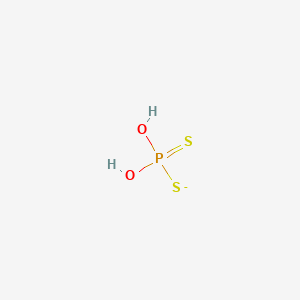![molecular formula C14H18NO2P B14651089 3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione CAS No. 54019-03-3](/img/structure/B14651089.png)
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione typically involves the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with ammonia or primary amines under controlled conditions.
Introduction of Phosphanylidene Group: The phosphanylidene group is introduced through a reaction involving diethyl phenylphosphonite and the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles; reactions are carried out under specific conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing original substituents.
Scientific Research Applications
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Succinimide: A structurally related compound with a pyrrolidine-2,5-dione core but lacking the phosphanylidene group.
Maleimide: Another related compound with a similar core structure but different substituents.
Uniqueness
3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is unique due to the presence of the phosphanylidene group, which imparts distinct chemical properties and potential applications not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
54019-03-3 |
|---|---|
Molecular Formula |
C14H18NO2P |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
3-[diethyl(phenyl)-λ5-phosphanylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H18NO2P/c1-3-18(4-2,11-8-6-5-7-9-11)12-10-13(16)15-14(12)17/h5-9H,3-4,10H2,1-2H3,(H,15,16,17) |
InChI Key |
UWTMPGSBQKMCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=C1CC(=O)NC1=O)(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


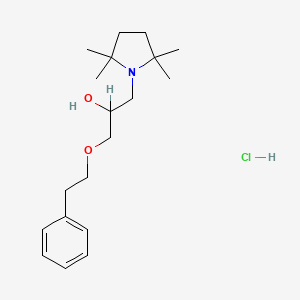
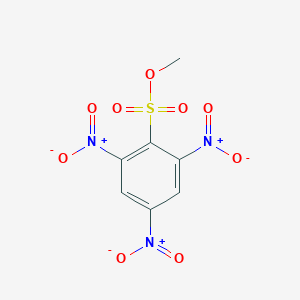
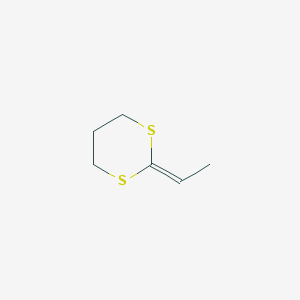


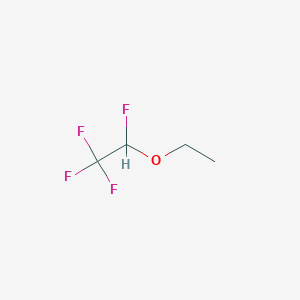

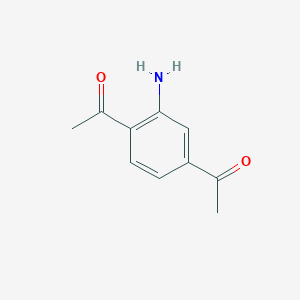
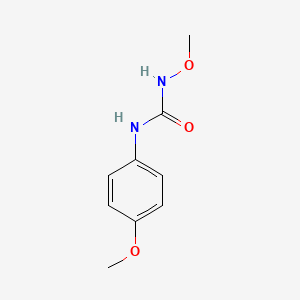

![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
